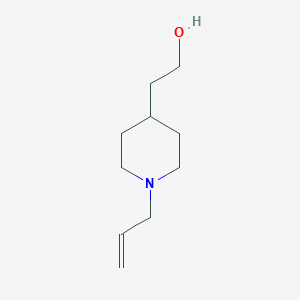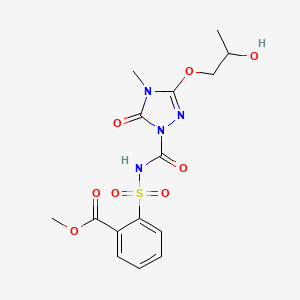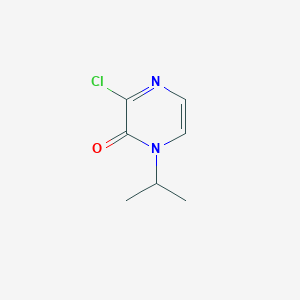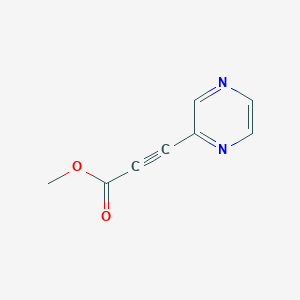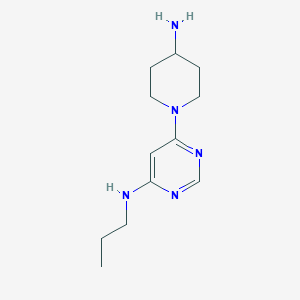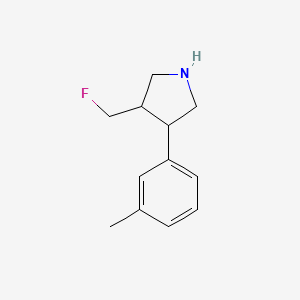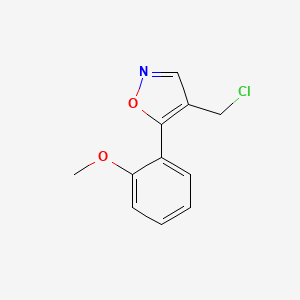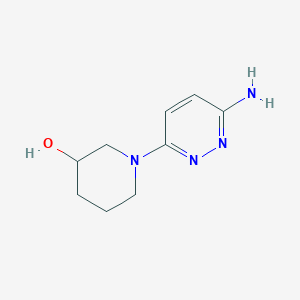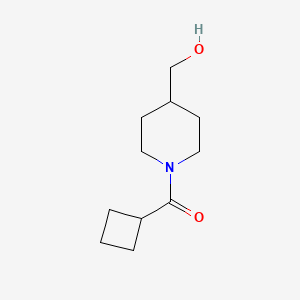
(1-Cyclobutanecarbonylpiperidin-4-yl)methanol
Übersicht
Beschreibung
“(1-Cyclobutanecarbonylpiperidin-4-yl)methanol” is a chemical compound with the CAS Number: 1178378-96-5 . It has a molecular weight of 197.28 and its IUPAC name is [1-(cyclobutylcarbonyl)-4-piperidinyl]methanol . The compound is typically in oil form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H19NO2/c13-8-9-4-6-12(7-5-9)11(14)10-2-1-3-10/h9-10,13H,1-8H2 . This indicates that the molecule consists of a piperidine ring (a six-membered ring with one nitrogen atom), a cyclobutane ring (a four-membered carbon ring), and a carbonyl group (C=O), along with a methanol group (CH2OH).Physical And Chemical Properties Analysis
“this compound” is an oil . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current data.Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks
The synthesis and crystal structure of a metal-organic framework (MOF) incorporating methanol demonstrates the potential application of (1-Cyclobutanecarbonylpiperidin-4-yl)methanol in the development of novel MOFs. This MOF features a (4,4)-grid topology with Co(II) ions and cyclobutane molecules as nodes, highlighting methanol's role in the clathration process within the framework's rhombus-shaped cavities (Papaefstathiou, Milios, & MacGillivray, 2004).
Catalysis and Synthesis
Gold-catalyzed cycloisomerizations of ene-ynamides to form cyclobutanones showcase the involvement of cyclobutane derivatives in synthesizing complex molecular structures under mild conditions. This process exemplifies the versatility of cyclobutanecarbonyl derivatives in facilitating high diastereoselectivities and expanding the synthetic toolbox for organic chemists (Couty, Meyer, & Cossy, 2009).
Organic Electronic Materials
The one-electron oxidation of cyclobutane derivatives to produce high yields of open-chain products demonstrates the potential application in the design of organic electronic materials. These materials, through their oxidative coupling reactions, offer pathways to synthesize compounds with specific electronic properties, which could be beneficial in developing new semiconducting materials (Beresford, Lambert, & Ledwith, 1970).
Pharmaceutical Synthesis
The straightforward synthesis of novel chiral ligands based on cyclobutane derivatives for catalytic applications demonstrates their potential in asymmetric synthesis. These compounds, such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, highlight the utility of cyclobutane derivatives in the pharmaceutical industry for the synthesis of enantiomerically pure compounds (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Analytical Chemistry
The use of cyclobutane derivatives in the synthesis of imidazole derivatives and their conversion into carbonyl compounds showcases the importance of such compounds in analytical chemistry for the development of new analytical methods. These derivatives offer a platform for creating masked forms of functional groups, aiding in complex analytical processes (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Wirkmechanismus
Eigenschaften
IUPAC Name |
cyclobutyl-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-8-9-4-6-12(7-5-9)11(14)10-2-1-3-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRGGUWXWSHIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



